rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the carbonation of a Grignard reagent derived from the cyclopropane intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorothiophene moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress or inflammation.
Industry
Materials Science: Applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and thiophene moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid: Lacks the racemic mixture and specific stereochemistry.
2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
2-(5-chlorothiophen-2-yl)cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both a chlorothiophene moiety and a carboxylic acid group. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1807941-21-4 |
---|---|
Molecular Formula |
C8H7ClO2S |
Molecular Weight |
202.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.